Ifenprodil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Addiction Treatment

Source

[1] Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double-blind, placebo-controlled trial - PubMed ()

Cancer Treatment

Recent research suggests Ifenprodil may have anti-tumor properties. A study published in Clinical Pharmacology: Advances and Applications found that Ifenprodil significantly reduced tumor size in a mouse model of pancreatic cancer [2]. This promising finding has led to calls for further investigation into Ifenprodil's potential as a cancer treatment.

Source

Algernon Pharmaceuticals Launches Pancreatic Cancer Clinical Research Program with Ifenprodil | BioSpace ()

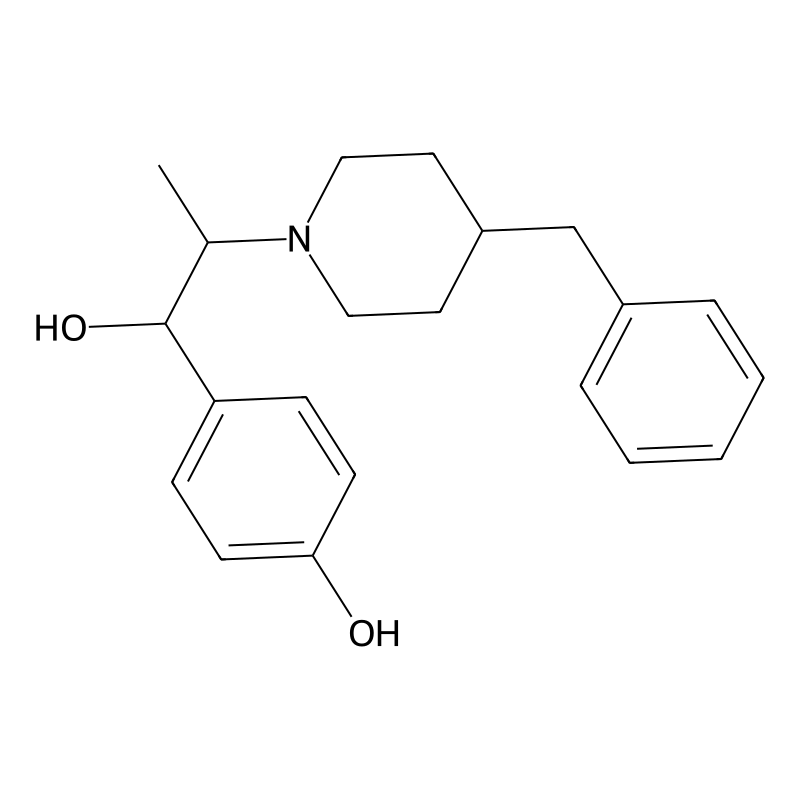

Ifenprodil is a cerebral vasodilator that primarily acts as an antagonist of the N-methyl-D-aspartate receptor, specifically targeting receptors containing the GluN1 and GluN2B subunits. It is chemically classified as a substituted phenethylamine and β-hydroxyamphetamine derivative, with the molecular formula C21H27NO2 and a molar mass of approximately 325.452 g/mol . The compound is marketed under various brand names, including Cerocral, Dilvax, and Vadilex .

Ifenprodil functions by binding at the inter-subunit interface of the GluN1 and GluN2B subunits of the N-methyl-D-aspartate receptor, acting as a non-competitive antagonist . Its mechanism involves an increase in proton inhibition of these receptors, which contributes to its unique pharmacological profile. The binding site for ifenprodil is believed to reside within the R1/R2 domain of the NR1 subunit .

Ifenprodil exhibits several biological activities:

- Neuroprotective Effects: It has shown potential in protecting against neuronal damage in various models of neurodegeneration and stroke.

- Anticonvulsant Properties: Ifenprodil has demonstrated efficacy in reducing seizures in animal models induced by various stimuli .

- Anti-inflammatory Effects: The compound may exert anti-inflammatory actions through interactions with NMDA and sigma-1 receptors .

- Potential Psychiatric

The synthesis of ifenprodil involves several steps that typically include:

- Formation of the Phenolic Structure: Starting from appropriate phenolic precursors.

- Alkylation: Introducing the piperidine moiety through alkylation reactions.

- Hydroxylation: The introduction of hydroxyl groups at specific positions to achieve the desired pharmacological activity.

Recent studies have also explored stereoisomers of ifenprodil, focusing on their absolute configuration and biological activity .

Ifenprodil has been investigated for various applications:

- Cerebral Vasodilation: Used clinically in some countries to enhance cerebral blood flow.

- Neurological Disorders: Potential use in treating conditions like Parkinson's disease and epilepsy.

- COVID-19 Treatment: Currently undergoing clinical trials for its efficacy against SARS-CoV-2 infection .

Ifenprodil interacts with multiple receptor systems beyond NMDA receptors:

- G-protein-coupled Receptors: It influences G-protein-coupled inwardly rectifying potassium channels (GIRK) and interacts with α1-adrenergic and serotonin receptors .

- Immunomodulation: Studies have shown that ifenprodil can mitigate cytokine storms in viral infections like H5N1 influenza, suggesting potential utility in managing inflammatory responses during infections .

Ifenprodil shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Class | Key Mechanism | Unique Features |

|---|---|---|---|

| Traxoprodil | NMDA receptor antagonist | Selective for GluN2B subunit | Used primarily in research settings |

| Memantine | NMDA receptor antagonist | Non-competitive antagonist | Approved for Alzheimer's disease |

| Ketamine | NMDA receptor antagonist | Non-selective NMDA antagonist | Rapid antidepressant effects |

| Dextromethorphan | NMDA receptor antagonist | Antitussive agent with NMDA antagonism | Primarily used as a cough suppressant |

Ifenprodil's selectivity for the GluN2B subunit distinguishes it from other NMDA antagonists, making it particularly useful in research and potential therapeutic applications targeting specific neurological pathways .

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

Ifenprodil exhibits a comprehensive nomenclatural framework that reflects its complex molecular architecture and stereochemical characteristics. The compound is officially designated by the Chemical Abstracts Service Registry Number 23210-56-2 [1] [2], establishing its unique chemical identity within the global chemical literature database.

The International Union of Pure and Applied Chemistry systematic name for ifenprodil is 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol [3] [2]. This nomenclature precisely describes the molecular connectivity, beginning with the phenolic aromatic ring substituted at the para-position with a complex propyl chain. The propyl substituent contains a hydroxyl group at the 1-position and a piperidine ring system at the 2-position, with the piperidine further substituted with a benzyl group at the 4-position.

Alternative Chemical Abstracts Service systematic nomenclature includes several equivalent designations that reflect different naming conventions [2]. The compound may be systematically named as 1-Piperidineethanol, α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-, emphasizing the piperidine ring as the parent structure with ethanol substitution. Additionally, the designation α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidineethanol provides an alternative systematic approach that prioritizes the alpha and beta substitution pattern of the ethanol moiety.

The simplified molecular input line entry system representation is CC(C(O)C1=CC=C(O)C=C1)N2CCC(CC3=CC=CC=C3)CC2 [2], providing a linear notation that encodes the complete molecular structure including connectivity and stereochemical information. The International Chemical Identifier provides a standardized representation: InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3 [2], with the corresponding International Chemical Identifier Key UYNVMODNBIQBMV-UHFFFAOYSA-N [2].

Molecular Architecture and Stereochemical Features

Ifenprodil possesses the molecular formula C21H27NO2 with a molecular weight of 325.45 g/mol [1] [2]. The compound exhibits a melting point of 114°C [2], indicating its solid-state stability under standard conditions. The molecular architecture encompasses three distinct structural domains: a para-hydroxyphenyl aromatic ring, a central propyl chain containing two chiral centers, and a 4-benzylpiperidine heterocyclic moiety.

The stereochemical complexity of ifenprodil arises from the presence of two defined stereocenters [4] [5], resulting in four possible stereoisomeric configurations. The compound exists as a racemic mixture with mixed stereochemistry [4] [5], although individual stereoisomers can be separated and characterized independently. The two chiral centers are located at the 1-position (bearing the hydroxyl group) and 2-position (bearing the methyl group) of the propyl chain connecting the phenolic and piperidine moieties.

The four stereoisomeric forms of ifenprodil are designated as (1R,2R), (1R,2S), (1S,2R), and (1S,2S) configurations [6] [7]. These stereoisomers exhibit distinct biological activities, with the (1R,2R)-ifenprodil demonstrating the highest affinity toward GluN2B-containing N-methyl-D-aspartate receptors with a Ki value of 5.8 nM [6] [7]. The relative configurations can be classified as threo for the (1R,2R) and (1S,2S) isomers, and erythro for the (1R,2S) and (1S,2R) isomers [6] [7].

The absolute configuration of ifenprodil stereoisomers has been definitively established through X-ray crystal structure analysis. Specifically, the crystal structures of (1R,2S)-ifenprodil and (1S,2S)-ifenprodil have been determined, providing unambiguous stereochemical assignments [6] [7]. The stereochemical relationships significantly influence the pharmacological properties, with the (1R)-configuration being crucial for elevated inhibitory activity against N-methyl-D-aspartate receptors [6] [7].

Spectroscopic Profiling Data (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The spectroscopic characterization of ifenprodil encompasses multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Ultraviolet-visible spectroscopy reveals a characteristic absorption maximum at λmax = 224 nm when measured in ethanol solvent [8], attributed to the conjugated aromatic system present in both the phenolic and benzyl substituents.

Infrared spectroscopic analysis demonstrates characteristic vibrational frequencies that confirm the presence of key functional groups within the ifenprodil structure [9] [10] [11]. The phenolic hydroxyl groups exhibit a broad absorption band in the region 3200-3600 cm⁻¹ [10] [11], consistent with hydrogen-bonded hydroxyl stretching vibrations. Aromatic carbon-hydrogen stretching vibrations appear in the characteristic region 3000-3100 cm⁻¹ [10] [11], distinguishing aromatic from aliphatic carbon-hydrogen bonds. The aromatic carbon-carbon stretching vibrations are observed in the 1500-1600 cm⁻¹ region [10] [11], with typically two prominent bands appearing around 1500 cm⁻¹ and 1600 cm⁻¹. Additional phenolic hydroxyl bending vibrations occur in the 1200-1300 cm⁻¹ region [10] [11].

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of hydrogen and carbon atoms within the ifenprodil structure. Proton nuclear magnetic resonance spectroscopy reveals aromatic protons in the characteristic chemical shift range δ 6.5-8.0 ppm [12] [13], consistent with the presence of both para-disubstituted phenol and monosubstituted benzene rings. The aromatic protons exhibit complex coupling patterns due to the substitution patterns on both aromatic rings. Carbon-13 nuclear magnetic resonance spectroscopy shows aromatic carbon signals in the typical range δ 125-150 ppm [14] [15], with the phenolic carbon appearing downfield due to the electron-withdrawing effect of the oxygen atom.

Mass spectrometric analysis of ifenprodil yields a molecular ion peak at m/z 325 [M+H]⁺ [1], corresponding to the protonated molecular ion under positive electrospray ionization conditions. The compound exhibits characteristic fragmentation patterns involving the loss of benzyl fragments, which represents a common fragmentation pathway for compounds containing 4-benzylpiperidine moieties [16] [17]. The fragmentation pattern typically involves cleavage adjacent to the nitrogen atom, resulting in the loss of the benzyl substituent and formation of characteristic fragment ions that can be used for structural confirmation and identification purposes.

Crystallographic Analysis and Conformational Studies

The crystallographic characterization of ifenprodil has been accomplished through X-ray diffraction studies of the compound in complex with its biological target, the N-methyl-D-aspartate receptor amino terminal domains. The crystal structure is deposited in the Protein Data Bank with the identification code 5EWJ [18], representing the crystal structure of amino terminal domains of the N-methyl-D-aspartate receptor subunit GluN1 and GluN2B in complex with ifenprodil.

The crystallographic analysis reveals that ifenprodil crystallizes in the monoclinic space group C2 [18], with unit cell parameters of a = 268.46 Å, b = 60.1 Å, c = 145.0 Å, and unit cell angles of α = 90°, β = 116.22°, γ = 90° [18]. The crystal structure was determined at a resolution of 2.77 Å [18], with refinement statistics including an R-factor of 0.188 and R-free of 0.238 [18], indicating excellent structural quality and reliability.

The conformational analysis reveals that ifenprodil binds at the GluN1/GluN2B heterodimer interface [18] [19], where it functions as an allosteric negative modulator. The binding site is located at the amino terminal domain interface, where ifenprodil is completely buried within the protein-protein interface with a buried surface area of 1,191 Ų per subunit [19]. The binding mode demonstrates that ifenprodil acts through an allosteric mechanism rather than competitive inhibition, binding at a site distinct from the glutamate and glycine binding sites [19] [20].

The crystal structure analysis indicates that the GluN1 and GluN2B amino terminal domains form heterodimers with ifenprodil stabilizing this dimeric assembly [19]. In the crystal structure, ifenprodil is positioned such that it has no sufficient space for entering or exiting the binding site, implying that conformational changes in the receptor are required for ligand binding and release [19]. The heterodimer interface is characterized by contributions from both GluN1 R1-GluN2B R1 and GluN1 R1-GluN2B R2 interfaces, contributing 62% and 38% respectively to the total interface [19].

The conformational studies demonstrate that ifenprodil binding induces specific structural arrangements that are crucial for its pharmacological activity. The (1R,2R)-ifenprodil stereoisomer, which exhibits the highest biological activity, adopts an optimal conformation within the binding site that maximizes favorable interactions with both GluN1 and GluN2B subunits [6] [7]. The conformational preferences derived from crystallographic analysis provide insights into the structure-activity relationships and guide the development of improved N-methyl-D-aspartate receptor antagonists with enhanced selectivity and potency.

The traditional synthetic approaches to ifenprodil have historically relied on 4-hydroxypropiophenone as the fundamental building block, representing the most well-established methodologies in the literature [1] [3]. These conventional routes employ a condensation-amination strategy that has been extensively refined through decades of pharmaceutical development.

The predominant traditional method, designated as Route A in the pharmaceutical literature, involves a sequential condensation-amination process utilizing 4-hydroxypropiophenone and 4-benzylpiperidine as primary substrates [4]. This approach begins with the formation of an intermediate ketone through condensation reactions, followed by selective amination to introduce the piperidine moiety. The final step typically involves salification with tartaric acid to yield the therapeutically active ifenprodil tartrate salt [1].

A significant variant of the traditional methodology is described in Chinese Patent CN101100453B, which introduces copper bromide as a key reagent for enhancing the bromination step . This modification involves initial bromination of the 4-hydroxypropiophenone precursor using copper bromide, followed by nucleophilic substitution with 4-benzylpiperidine. The copper-mediated approach demonstrates improved regioselectivity and provides reliable yields under controlled reaction conditions .

The United States Patent US4377691A describes an alternative traditional route employing a methanol-diethyl ether solvent system [3]. This methodology utilizes specific temperature control protocols and demonstrates particular efficacy in maintaining the integrity of sensitive functional groups throughout the synthetic sequence. The ether-methanol system provides optimal solvation characteristics for both the starting materials and intermediates, facilitating efficient reaction progression while minimizing side product formation [3].

Recent investigations have explored direct reduction methodologies that bypass certain intermediate steps in the traditional sequences [1]. These approaches employ diastereoselective reduction protocols, particularly utilizing sodium borohydride in methanol at controlled temperatures. The direct reduction strategy has demonstrated yields of 67% after two-step sequences, representing a significant improvement in synthetic efficiency compared to conventional multi-step approaches [5].

The stereochemical considerations in traditional synthetic routes have become increasingly important, particularly following the comprehensive study of ifenprodil stereoisomers [5] [6]. The (1R,2R)-configuration exhibits optimal biological activity with GluN2B affinity of 5.8 nM and ion channel inhibition IC₅₀ of 223 nM, necessitating careful control of stereochemistry throughout the synthetic sequence [6].

Novel Condensation Approaches Using 2-Amino-1-(4-Hydroxyphenyl)propanol

Contemporary synthetic methodologies have increasingly focused on direct condensation approaches utilizing 2-amino-1-(4-hydroxyphenyl)propanol as the primary building block, representing a significant departure from traditional 4-hydroxypropiophenone-based routes [1] [7]. These novel approaches offer enhanced synthetic efficiency through reduced step counts and improved atom economy.

The methodology described in Chinese Patent CN103130707A represents a paradigm shift in ifenprodil synthesis through direct condensation of 2-amino-1-(4-hydroxyphenyl)propanol with 1,5-dihalogen-3-benzyl pentane derivatives [1]. This approach eliminates the need for ketone intermediate formation, proceeding directly through condensation reactions followed by in situ salification with tartaric acid. The direct condensation methodology demonstrates excellent yields and simplified purification protocols, as the tartrate salt formation facilitates crystallization and isolation of the final product [1].

Advanced condensation protocols have been developed that exploit the unique reactivity profile of the amino alcohol functionality [7]. These methods utilize controlled pH conditions to modulate the nucleophilicity of the amino group while maintaining the integrity of the phenolic hydroxyl functionality. The optimal pH range for these condensations has been determined to be between 8.5 and 9.2, providing sufficient basicity for nucleophilic attack while preventing degradation of sensitive functional groups [7].

The development of regioselective condensation strategies has addressed one of the primary challenges in amino alcohol-based synthesis: the potential for competing cyclization reactions [8]. Through careful selection of reaction conditions and the use of specific coordinating solvents, researchers have achieved excellent regioselectivity favoring the desired linear condensation products over unwanted cyclized byproducts [8].

Novel protecting group strategies have been integrated into amino alcohol-based condensation approaches to address functional group compatibility issues [9]. These strategies employ orthogonal protection schemes that allow for selective manipulation of the amino and hydroxyl functionalities while maintaining synthetic efficiency. The most effective approaches utilize silyl ether protection for the phenolic hydroxyl group combined with carbobenzyloxy protection for the amino functionality [9].

Temperature optimization studies have revealed that condensation reactions proceed most efficiently at moderate temperatures between 50°C and 70°C [10]. Higher temperatures lead to increased side product formation, while lower temperatures result in incomplete conversion and extended reaction times. The optimal temperature profile involves initial heating to 60°C for nucleophilic attack, followed by gradual cooling to promote product crystallization [10].

Recent developments in microwave-assisted condensation methodologies have demonstrated significant improvements in reaction rates and yields [10]. Microwave heating protocols enable precise temperature control and enhanced mixing, resulting in more uniform reaction conditions and reduced formation of side products. These approaches have achieved reaction completion in 2-4 hours compared to 12-24 hours required for conventional heating methods [10].

Chemoselective Strategies Avoiding Protective Group Chemistry

The development of chemoselective synthetic strategies represents a major advancement in ifenprodil synthesis, offering significant improvements in synthetic efficiency through the elimination of protecting group chemistry [11] [12] [13]. These approaches rely on intrinsic reactivity differences between functional groups to achieve selective transformations without the need for temporary protection and subsequent deprotection steps.

Protecting group-free synthesis strategies have been successfully implemented through careful selection of reaction conditions that exploit the differential reactivity of phenolic hydroxyl and amine functionalities [13]. The key insight underlying these approaches is that the phenolic hydroxyl group exhibits significantly lower nucleophilicity compared to the piperidine nitrogen under controlled pH conditions, enabling selective alkylation at the nitrogen center while leaving the phenol unreacted [13].

The implementation of chemoselective reduction protocols has proven particularly effective in ifenprodil synthesis [14]. These methodologies utilize specific hydride reducing agents under carefully controlled conditions to achieve selective reduction of ketone functionalities in the presence of other reducible groups. Sodium borohydride in methanol at 0°C has emerged as the optimal system, providing excellent chemoselectivity for ketone reduction while maintaining the integrity of aromatic systems and other sensitive functionalities [5] [14].

Activity-dependent selectivity represents an innovative approach that exploits the pH sensitivity of certain reaction intermediates [15]. These strategies rely on the differential behavior of ionizable groups under varying pH conditions to achieve selective transformations. The optimal pH range for these reactions has been determined to be between 6.9 and 7.6, corresponding to physiologically relevant conditions that enhance the biological relevance of the synthetic methodology [15].

The development of substrate preorganization strategies has enabled highly efficient cyclization reactions without the need for protecting groups [16]. These approaches utilize specific molecular architectures that position reactive groups in optimal spatial arrangements for intramolecular reactions. The preorganization concept has been successfully applied to seven- and eight-membered ring formations with excellent enantioselectivity under mild conditions [16].

Chemoselective oxidation methodologies have been developed to address the challenge of selective functionalization in complex molecular environments [12]. These approaches utilize carefully tuned oxidizing agents that demonstrate high selectivity for specific functional groups while leaving others unchanged. The most successful systems employ catalytic amounts of transition metal complexes under controlled atmospheric conditions [12].

Recent advances in chemoselective coupling reactions have eliminated the need for protecting group chemistry in complex synthetic sequences [12]. These methodologies rely on the development of highly selective catalytic systems that can distinguish between similar functional groups based on subtle electronic or steric differences. Rhodium-based catalysts have shown particular promise in achieving high levels of chemoselectivity in coupling reactions involving multiple potential reaction sites [12].

Catalytic Systems and Solvent Optimization in Cyclization Reactions

The optimization of catalytic systems for ifenprodil synthesis has focused on developing efficient methodologies for key cyclization and coupling reactions while minimizing environmental impact and maximizing synthetic efficiency [17] [18] [19]. Modern catalytic approaches emphasize the use of earth-abundant metals and environmentally benign reaction conditions.

Palladium-catalyzed hydrogenation systems represent the most well-established catalytic methodology for ifenprodil synthesis [1] [20]. The optimal conditions involve 10% palladium on carbon as the catalyst under hydrogen pressures of 50 kg/cm² at temperatures of 50°C. These conditions provide excellent yields of 60-95% with high chemoselectivity for the desired reduction while maintaining the integrity of aromatic and heterocyclic functionalities [1] . The scalability of palladium-catalyzed systems has been demonstrated through successful implementation in multi-kilogram syntheses [20].

Rhodium-based catalytic systems have emerged as highly effective alternatives for complex coupling reactions in ifenprodil synthesis [21] [22]. These catalysts demonstrate exceptional regioselectivity and functional group tolerance, enabling coupling reactions that would be challenging with other catalytic systems. The optimal rhodium catalysts are typically generated from [Rh(nbd)₂]BF₄ precursors combined with bis-phosphine ligands such as dcpm, providing yields of 70-90% under mild reaction conditions [21].

Copper-catalyzed cyclization reactions have gained prominence due to their cost-effectiveness and environmental compatibility [10] [17]. Copper(II) triflate has proven particularly effective for cyclization reactions, demonstrating good functional group tolerance and moderate to good yields of 45-85%. The optimal conditions involve aqueous-organic biphasic solvent systems at temperatures between 50°C and 120°C [10].

The development of water-based catalytic systems represents a significant advancement in green chemistry applications [10]. Zirconium oxychloride octahydrate has emerged as an effective catalyst for condensation reactions in aqueous media, providing yields of 45-75% under environmentally benign conditions. The optimal catalyst loading is 2 mol% at 50°C, with reaction times typically ranging from 6 to 12 hours [10].

Nickel-based catalytic systems have shown particular promise for cross-coupling reactions in ifenprodil synthesis [23] [15]. These systems demonstrate high selectivity for specific substrates and can operate under relatively mild conditions. The optimal nickel catalysts typically employ N,N-diisopropylethylamine as a base in DMF or acetonitrile solvents at temperatures between 80°C and 140°C [23].

Solvent optimization studies have revealed that reaction efficiency is strongly dependent on solvent selection and can significantly impact both yield and selectivity [17] [18]. Polar aprotic solvents such as DMF and DMSO generally provide optimal results for nucleophilic substitution and coupling reactions, while protic solvents like methanol and ethanol are preferred for reduction reactions [17]. The use of water as a reaction medium has gained increasing attention due to environmental considerations and has proven effective for certain condensation and cyclization reactions [10].

The implementation of continuous flow processing has demonstrated significant advantages for catalytic reactions in ifenprodil synthesis [23]. Flow systems enable precise control of reaction conditions, improved heat and mass transfer, and enhanced safety for reactions involving hydrogen gas or high pressures. Comparative studies have shown that flow processing can provide yields comparable to or better than batch reactions while significantly reducing reaction times [23].

Recent developments in dual catalytic systems combining photoredox and metal catalysis have opened new possibilities for complex bond-forming reactions [23]. These systems enable challenging transformations that would be difficult to achieve with single catalytic systems, providing access to novel synthetic routes with improved efficiency and selectivity [23].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

C04 - Peripheral vasodilators

C04A - Peripheral vasodilators

C04AX - Other peripheral vasodilators

C04AX28 - Ifenprodil

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Other CAS

23210-58-4

Wikipedia

Dates

Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity

Elena Bechthold, Julian A Schreiber, Kirstin Lehmkuhl, Bastian Frehland, Dirk Schepmann, Freddy A Bernal, Constantin Daniliuc, Inés Álvarez, Cristina Val Garcia, Thomas J Schmidt, Guiscard Seebohm, Bernhard WünschPMID: 33426889 DOI: 10.1021/acs.jmedchem.0c01912

Abstract

Ifenprodil () is a potent GluN2B-selective

-methyl-d-aspartate (NMDA) receptor antagonist that is used as a cerebral vasodilator and has been examined in clinical trials for the treatment of drug addiction, idiopathic pulmonary fibrosis, and COVID-19. To correlate biological data with configuration, all four ifenprodil stereoisomers were prepared by diastereoselective reduction and subsequent separation of enantiomers by chiral HPLC. The absolute configuration of ifenprodil stereoisomers was determined by X-ray crystal structure analysis of (1

,2

)-

and (1

,2

)-

. GluN2B affinity, ion channel inhibitory activity, and selectivity over α, σ, and 5-HT receptors were evaluated. (1

,2

)-Ifenprodil ((1

,2

)-

) showed the highest affinity toward GluN2B-NMDA receptors (

= 5.8 nM) and high inhibition of ion flux in two-electrode voltage clamp experiments (IC

= 223 nM). Whereas the configuration did not influence considerably the GluN2B-NMDA receptor binding, (1

)-configuration is crucial for elevated inhibitory activity. (1

,2

)-Configured ifenprodil (1

,2

)-

exhibited high selectivity for GluN2B-NMDA receptors over adrenergic, serotonergic, and σ

receptors.

[Clinical study of GIRK channel inhibitors as candidate medicines for drug dependence]

Hiroko Kotajima-Murakami, Kazutaka IkedaPMID: 32378628 DOI: 10.1254/fpj.19134

Abstract

Recently, topics related to substance dependence and behavioral addiction have been reported through the media. Therapeutic treatment for substance dependence and behavioral addiction is one of the challenges in a clinical practice. This is because there is no therapeutic treatment for a complete cure, and reuses and repetitive hospitalization occur in patients. Therefore, it is an urgent need to develop new treatments for substance dependence and behavioral addiction. In the present review, we outline associations between dependence and G-protein-activated inwardly rectifying potassium (GIRK) channels which we focus on as therapeutic targets, and introduce ongoing clinical study using an inhibitor of GIRK channels. Previous studies including animals and patients have accumulated the results that GIRK channels have a key role for mediating signals from addictive substances. GIRK channels are expressed in various rodent brain regions including the reward system. The activation of G protein-coupled receptors (GPCRs) that activates GIRK channels through G-protein βγ subunits and activated GIRK channels contribute to control of neuronal excitability. Pretreatment with ifenprodil that is one of the GIRK channel blockers suppressed addictive substance-induced behaviors in animals. Ifenprodil is safe and broadly used as a cerebral circulation/metabolism ameliorator that is covered by medical insurance in Japan. The authors reported that ifenprodil treatment for 3 months decreased alcohol use scores in patients with alcohol dependence compared with patients who received the control medication. We currently conduct a clinical trial to investigate the outcomes of ifenprodil treatment for methamphetamine dependence. In the future, we will expand clinical studies using ifenprodil for patients with other substance dependence and behavioral addiction.Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats

Yamin Yao, Peijun Ju, Hongmei Liu, Xiaohui Wu, Zhiang Niu, Yuncheng Zhu, Chen Zhang, Yiru FangPMID: 32130432 DOI: 10.1007/s00213-020-05469-0

Abstract

The rapid-onset and long-lasting antidepressant properties of ketamine have prompted investigations into a variety of agents that target N-methyl-D-aspartate receptors (NMDARs) for the treatment of major depressive disorder (MDD). According to the literature, ifenprodil (a GluN2B-containing NMDAR antagonist) can potentiate the antidepressant-like effects of certain antidepressant drugs in mice. Here, we report that a single injection of ifenprodil (3 mg/kg, intraperitoneally (i.p.)) was sufficient to provoke rapid antidepressant-like effects in chronic unpredictable mild stress (CUMS) rats. Moreover, ifenprodil activated mTOR signaling and reversed the CUMS-induced elevation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus after acute administration. Unfortunately, in our study, ifenprodil had no influence on corticosterone levels in the plasma. Our data indicate that ifenprodil per se might exert antidepressant-like effects by modulating neuroplasticity and inflammatory processes rather than the typical hormonal factors affected by stressors.To explore the potential rapid antidepressant-like effects and mechanisms of ifenprodil, a GluN2B subunit-selective NMDAR antagonist.

Male Sprague-Dawley rats were used in 3 separate experiments. In experiment 1, we used the forced swim test (FST) and sucrose preference test (SPT) to identify the rapid antidepressant-like effects of ifenprodil in chronic unpredictable mild stress (CUMS) rats after acute administration. In experiment 2, we assessed neurochemical changes involved in synaptic plasticity within the hippocampus of CUMS rats. In experiment 3, we assessed the levels of corticosterone in the plasma and proinflammatory cytokines in the hippocampus in CUMS rats after ifenprodil treatment.

Ifenprodil rapidly ameliorated depressive-like behaviors in the FST and SPT, activated mTOR signaling, dephosphorylated eukaryotic elongation factor 2, enhanced BDNF expression, and promoted the synthesis of the synaptic protein GluA1 synthesis after acute administration. Moreover, ifenprodil reversed the CUMS-induced elevation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus after acute administration. Unfortunately, ifenprodil had no influence on corticosterone levels in the plasma in our study.

Our data indicate that ifenprodil per se might exert antidepressant-like effects through its effects on neuroplasticity and inflammatory processes rather than the typical hormonal factors affected by stressors.

Postsynaptic GluN2B-containing NMDA receptors contribute to long-term depression induction in medial vestibular nucleus neurons of juvenile rats

Yan-Hai Li, Youjun Li, Liang Zheng, Jue WangPMID: 31809803 DOI: 10.1016/j.neulet.2019.134674

Abstract

Medial vestibular nucleus (MVN) neurons are involved in the regulation of eye movements to endure the stability of the image during head movement, and play a critical role in plasticity of the vestibulo-ocular reflex (VOR) during the juvenile period. We have previously shown that the long-term depression (LTD) of synaptic transmission was induced by high frequency stimulation (HFS) and blocked by N-methyl-D-aspartate (NMDA) receptor antagonist D-APV at the vestibular afferent synapses of type-B MVN neurons. In the present study, we used whole-cell patch-clamp recordings in vitro to investigate the subunit composition of these NMDA receptors in the induction of LTD in MVN slices from postnatal 13-16 day rats. We found that LTD induced in type-B neurons of the rat MVN with HFS was blocked by Ro 25-6981, a specific antagonist for GluN2B-containing NMDA receptors. Moreover, the other selective GluN2B-containing NMDA receptor antagonist (ifenprodil) also prevented the induction of LTD. However, bath application of the GluN2A-containing NMDA receptor antagonists (Znand TCN 201) had no influence on the induction of LTD. Similar results were obtained by exogenously applied two GluN2C/GluN2D-preferring NMDA receptor antagonists (PPDA and UBP 141). Furthermore, presynaptic NMDA receptor subunits are not necessary for vestibular LTD. These results suggest that the induction of LTD by HFS in vestibular afferent synapses of type-B MVN neurons requires postsynaptic GluN2B-containing NMDA receptors, but not GluN2A-containing NMDA receptors or GluN2C/GluN2D-containing NMDA receptors.

Suppression of Cerebral Ischemia/Reperfusion Injury by Efficient Release of Encapsulated Ifenprodil From Liposomes Under Weakly Acidic pH Conditions

Takashi Kikuchi, Tatsuya Fukuta, Yurika Agato, Yosuke Yanagida, Takayuki Ishii, Hiroyuki Koide, Kosuke Shimizu, Naoto Oku, Tomohiro AsaiPMID: 31520645 DOI: 10.1016/j.xphs.2019.09.006

Abstract

Although N-methyl-d-aspartate receptor antagonists are hopeful therapeutic agents against cerebral ischemia/reperfusion (I/R) injury, effective approaches are needed to allow such agents to pass through the blood-brain barrier, thus increasing bioavailability of the antagonists to realize secure treatment. We previously demonstrated the usefulness of liposomal delivery of neuroprotectants via spaces between the disrupted blood-brain barrier induced after cerebral I/R. In the present study, a liposomal formulation of an N-methyl-d-aspartate receptor antagonist, ifenprodil, was newly designed; and the potential of liposomal ifenprodil was evaluated in transient middle cerebral artery occlusion rats. Ifenprodil was encapsulated into liposomes by a remote loading method using pH gradient between internal and external water phases of liposomes, focusing on differences of its solubility in water depending on pH. The encapsulated ifenprodil could be quickly released from the liposomes in vitro under a weakly acidic pH condition, which is a distinctive condition after cerebral I/R. Liposomal ifenprodil treatment significantly alleviated I/R-induced increase in permeability of the BBB by inhibiting superoxide anion production, resulting in ameliorating ischemic brain damage. Taken together, these results suggest that Ifen-Lip could become a hopeful neuroprotectant for cerebral I/R injury via efficient release of the encapsulated ifenprodil under weakly acidic pH conditions.Ifenprodil Attenuates Methamphetamine-Induced Behavioral Sensitization Through the GluN2B-PP2A-AKT Cascade in the Dorsal Striatum of Mice

Gang Chen, Tao Li, Jing Xiao, Jing Wang, Qing Shang, Hongyan Qian, Chuchu Qiao, Ping Zhang, Teng Chen, Xinshe LiuPMID: 31981057 DOI: 10.1007/s11064-020-02966-8

Abstract

Drug addiction can be described as a chronic and relapsing brain disease. Behavioral sensitization is believed to share similar mechanisms with relapse. Our previous studies have demonstrated that ifenprodil could attenuate methamphetamine (METH)-induced behavioral sensitization. However, the mechanism underlying this process has not been fully investigated. Protein phosphatase 2A (PP2A) is a conserved serine/threonine protein phosphatase that has been linked to many neurological diseases; however, there are few reports about PP2A in the context of drug addiction. In this study, we measured the level of phosphorylated (p-) GluN2B (Serine; Ser 1303), PP2A/B (a regulatory subunit of PP2A), and PP2A/C (a catalytic subunit of PP2A) in different brain regions such as the prefrontal cortex (PFc), nucleus accumbens (NAc), dorsal striatum (DS), and hippocampus (Hip). We also used ifenprodil, a selective antagonist of GluN2B to clarify the relationship between GluN2B and PP2A. The results showed that METH increased the level of p-GluN2B (Ser 1303) and PP2A/B in the DS and ifenprodil blocked this increase. We further examined the interaction between PP2A/B and PP2A/C in the DS and found that METH treatment increased the interaction between PP2A/B and PP2A/C, which was also blocked by ifenprodil. Then, we explored the pathway downstream of PP2A in the DS and found that p-AKT (Threonine; Thr 308) but not p-AKT (Ser 473) was dephosphorylated by PP2A. Taken together, these results indicated that the GluN2B-PP2A-AKT cascade was involved in METH-induced behavioral sensitization.Direct administration of ifenprodil and citalopram into the nucleus accumbens inhibits cue-induced nicotine seeking and associated glutamatergic plasticity

Jonna M Leyrer-Jackson, Jose A Piña, Joseph McCallum, M Foster Olive, Cassandra D GipsonPMID: 32591928 DOI: 10.1007/s00429-020-02103-9

Abstract

Nicotine use disorder has been associated with glutamatergic alterations within the basal ganglia that might contribute to relapse. Specifically, initiation of cue-induced nicotine seeking produces rapid, transient synaptic potentiation (t-SP) in nucleus accumbens core (NAcore) medium spiny neurons (MSNs), defined as increases in spine head diameter and AMPA to NMDA current ratios (A/N). Ifenprodil, which inhibits nicotine reinstatement when administered systemically, antagonizes GluN2B-containing NMDA receptors, has affinity for serotonin receptors, and blocks serotonin transporters (SERT). The mechanisms underlying its therapeutic efficacy, however, remain unknown. Using pharmacological and genetic approaches, the current study examined the role of NAcore GluN2B receptors as well as SERT in mediating cue-induced nicotine seeking and associated MSN structure and physiology. Prior to reinstatement, rats received intra-NAcore injections of either ifenprodil, citalopram or artificial cerebral spinal fluid (15 min prior), or GluN2B or control siRNAs (3 consecutive days prior). Rats were sacrificed after a 15-min cue-induced reinstatement session for dendritic spine analysis, western blotting or whole-cell electrophysiology. Intra-NAcore ifenprodil blocked nicotine-seeking behavior and promoted a higher frequency of shorter spines on MSN dendrites. However, a decrease in membrane-bound GluN2B receptor expression did not prevent cue-induced nicotine seeking or associated MSN cell physiology. Interestingly, intra-NAcore citalopram, an SSRI, prevented cue-induced nicotine seeking. Together, these results indicate that the therapeutic effects of ifenprodil on cue-induced nicotine seeking may, in part, be due to its actions at SERT rather than GluN2B, which may be specific to nicotine-seeking as opposed to other drugs of abuse.Functional and pharmacological properties of triheteromeric GluN1/2B/2D NMDA receptors

Feng Yi, Subhrajit Bhattacharya, Charles M Thompson, Stephen F Traynelis, Kasper B HansenPMID: 31541561 DOI: 10.1113/JP278168

Abstract

Triheteromeric NMDA receptors contain two GluN1 and two distinct GluN2 subunits and mediate excitatory neurotransmission in the CNS. Triheteromeric GluN1/2B/2D receptors have functional properties intermediate to those of diheteromeric GluN1/2B and GluN1/2D receptors. GluN1/2B/2D receptors are more sensitive to channel blockade by ketamine and memantine compared to GluN1/2B receptors in the presence of physiological Mg. GluN2B-selective antagonists produce robust inhibition of GluN1/2B/2D receptors, and the GluN2B-selective positive allosteric modulator spermine enhances responses from GluN1/2B/2D but not GluN1/2A/2B receptors. These insights into the properties of triheteromeric GluN1/2B/2D receptors are necessary to appreciate their physiological roles in neural circuit function and the actions of therapeutic agents targeting NMDA receptors.

Triheteromeric NMDA-type glutamate receptors that contain two GluN1 and two different GluN2 subunits contribute to excitatory neurotransmission in the adult CNS. In the present study, we report properties of the triheteromeric GluN1/2B/2D NMDA receptor subtype that is expressed in distinct neuronal populations throughout the CNS. We show that neither GluN2B, nor GluN2D dominate the functional properties of GluN1/2B/2D receptors because agonist potencies, open probability and the glutamate deactivation time course of GluN1/2B/2D receptors are intermediate to those of diheteromeric GluN1/2B and GluN1/2D receptors. Furthermore, channel blockade of GluN1/2B/2D by extracellular Mg

is intermediate compared to GluN1/2B and GluN1/2D, although GluN1/2B/2D is more sensitive to blockade by ketamine and memantine compared to GluN1/2B in the presence of physiological Mg

. Subunit-selective allosteric modulators have distinct activity at GluN1/2B/2D receptors, including GluN2B-selective antagonists, ifenprodil, EVT-101 and CP-101-606, which inhibit with similar potencies but with different efficacies at GluN1/2B/2D (∼65% inhibition) compared to GluN1/2B (∼95% inhibition). Furthermore, the GluN2B-selective positive allosteric modulator spermine enhances responses from GluN1/2B/2D but not GluN1/2A/2B receptors. We show that these key features of allosteric modulation of recombinant GluN1/2B/2D receptors are also observed for NMDA receptors in hippocampal interneurons but not CA1 pyramidal cells, which is consistent with the expression of GluN1/2B/2D receptors in interneurons and GluN1/2A/2B receptors in pyramidal cells. Altogether, we uncover previously unknown functional and pharmacological properties of triheteromeric GluN1/2B/2D receptors that can facilitate advances in our understanding of their physiological roles in neural circuit function and therapeutic drug actions.

A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects

Zhuguo Liu, Zheng Yu, Shuo Yu, Cui Zhu, Mingxin Dong, Wenxiang Mao, Jie Hu, Mary Prorok, Ruibin Su, Qiuyun DaiPMID: 33478061 DOI: 10.3390/md19010044